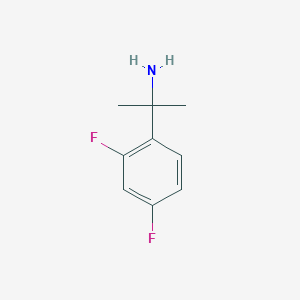

2-(2,4-Difluorophenyl)propan-2-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(2,4-difluorophenyl)propan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11F2N/c1-9(2,12)7-4-3-6(10)5-8(7)11/h3-5H,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCSMHINNGHMSKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=C(C=C(C=C1)F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11F2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101261969 | |

| Record name | 2,4-Difluoro-α,α-dimethylbenzenemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101261969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

306761-56-8 | |

| Record name | 2,4-Difluoro-α,α-dimethylbenzenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=306761-56-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Difluoro-α,α-dimethylbenzenemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101261969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 2,4 Difluorophenyl Propan 2 Amine and Derivatives

Retrosynthetic Analysis of the 2-(2,4-Difluorophenyl)propan-2-amine Core

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials, which helps in designing a viable synthetic plan. scitepress.org The most logical and common disconnection for an amine is the carbon-nitrogen (C-N) bond. amazonaws.com

Applying this strategy to this compound, the C-N bond is disconnected to yield two synthons: a tertiary carbocation and an amino anion. These idealized fragments correspond to practical and readily available chemical equivalents. The carbocation equivalent is the prochiral ketone, 2-(2,4-difluorophenyl)propan-2-one, and the amino anion equivalent is typically ammonia (B1221849) or an ammonia surrogate. This primary disconnection points directly toward a forward synthesis involving the reaction of the ketone with an amine source, a strategy known as reductive amination.

A secondary, less common retrosynthetic approach involves disconnecting a carbon-carbon (C-C) bond. For instance, the bond between the aromatic ring and the propan-2-yl group could be cleaved. This suggests a synthesis starting from a 2,4-difluorophenyl organometallic reagent (like a Grignard or organolithium species) and a suitable electrophile representing the propan-2-amine moiety, such as 2-nitropropane (B154153) or an acetone-derived imine. However, the C-N bond disconnection represents the most direct and widely employed strategy.

Established Synthetic Routes to the this compound Scaffold

Based on the primary retrosynthetic disconnection, several forward synthetic methods have been established, ranging from classical organic reactions to modern biocatalytic and stereoselective processes.

Reductive amination is a robust and versatile method for synthesizing amines from carbonyl compounds. wikipedia.org The process typically involves a two-step sequence that is often performed in a single pot:

Imine Formation: The carbonyl group of a ketone or aldehyde reacts with an amine (in this case, ammonia for a primary amine) under mildly acidic conditions to form a hemiaminal intermediate. This intermediate then reversibly dehydrates to form an imine. wikipedia.org

Reduction: The resulting C=N double bond of the imine is then reduced to a C-N single bond to yield the final amine.

The key to a successful one-pot reductive amination is the choice of a reducing agent that selectively reduces the imine intermediate in the presence of the starting ketone. masterorganicchemistry.com Several hydride reagents are commonly employed for this purpose.

| Reducing Agent | Typical Solvent(s) | Key Characteristics |

| Sodium Cyanoborohydride (NaBH₃CN) | Methanol, Ethanol | Highly selective for imines over ketones, especially at mildly acidic pH (4-5). masterorganicchemistry.com Considered a classic reagent for this transformation. |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Dichloroethane (DCE), Tetrahydrofuran (THF) | A milder and less toxic alternative to NaBH₃CN. organic-chemistry.org It is effective for a wide range of aldehydes and ketones and tolerates many functional groups. |

| Catalytic Hydrogenation (H₂/Catalyst) | Methanol, Ethanol | A "green" chemistry approach using hydrogen gas and a metal catalyst (e.g., Palladium on Carbon, Raney Nickel). Can be highly effective but may require pressure equipment. |

| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | Less selective than other agents and can reduce the starting ketone. masterorganicchemistry.com Its use often requires a two-step procedure where the imine is formed first before the reductant is added. |

The synthesis of this compound via this method starts with 2-(2,4-difluorophenyl)propan-2-one and an ammonia source (such as ammonium (B1175870) acetate (B1210297) or aqueous ammonia) in the presence of a suitable reducing agent.

For applications where a single enantiomer of the amine is required, stereoselective methods are necessary. This is particularly crucial in pharmaceutical development, as different enantiomers can have vastly different biological activities.

Biocatalysis using enzymes offers a powerful and environmentally friendly route to highly enantiopure chiral amines. nih.gov Transaminases (TAs), specifically ω-transaminases, are pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from an amine donor to a carbonyl acceptor. mdpi.com

The asymmetric synthesis of a chiral amine from a prochiral ketone, such as 2-(2,4-difluorophenyl)propan-2-one, is a key application of these enzymes. dntb.gov.ua The reaction proceeds via a "ping-pong-bi-bi" mechanism where the enzyme's PLP cofactor first accepts the amino group from a donor (e.g., L-alanine or isopropylamine), forming a pyridoxamine (B1203002) phosphate (B84403) (PMP) intermediate. The PMP then transfers the amino group to the ketone substrate, yielding the chiral amine and regenerating the PLP cofactor for the next cycle. mdpi.com

Research on structurally similar phenylpropan-2-amines has demonstrated the high efficiency and selectivity of this method. nih.gov Both (R)- and (S)-selective transaminases are available, allowing access to either enantiomer of the target amine with high stereochemical purity.

| Enzyme Type | Amine Donor | Substrate | Conversion (%) | Enantiomeric Excess (ee %) |

| Immobilized (R)-TA from Arthrobacter sp. | Isopropylamine | 1-(substituted-phenyl)propan-2-ones | 88-89 | >99 |

| Immobilized (R)-TA from Aspergillus terreus | Isopropylamine | 1-(substituted-phenyl)propan-2-ones | 69-76 | >99 |

Data adapted from studies on analogous substrates to illustrate typical performance. nih.govresearchgate.net

Asymmetric reduction provides an alternative chemical approach to stereocontrolled amine synthesis. These methods typically involve the reduction of a prochiral imine or a related C=N containing intermediate using a chiral catalyst or reagent.

One prominent strategy involves the use of a chiral auxiliary, such as tert-butanesulfinamide, developed by Ellman. yale.edu The synthesis proceeds in three main steps:

Condensation: The prochiral ketone, 2-(2,4-difluorophenyl)propan-2-one, is condensed with a chiral sulfinamide (e.g., (R)- or (S)-tert-butanesulfinamide) to form a chiral N-sulfinyl imine intermediate.

Diastereoselective Reduction: The C=N bond of the sulfinyl imine is reduced using a standard reducing agent (e.g., NaBH₄). The chiral sulfinyl group directs the hydride attack to one face of the imine, leading to the formation of one diastereomer in excess.

Auxiliary Cleavage: The chiral sulfinyl auxiliary is removed by treatment with acid (e.g., HCl in an alcohol solvent) to afford the desired enantiomerically enriched primary amine.

Another powerful technique is the catalytic asymmetric hydrogenation of the imine intermediate. This involves using a transition metal catalyst (e.g., Iridium or Rhodium) complexed with a chiral ligand (such as BINAP or a chiral phosphine). The chiral catalyst creates a chiral environment that forces the hydrogenation to occur stereoselectively, producing one enantiomer of the amine in high excess.

A plausible multi-step pathway could begin with 1,3-difluorobenzene (B1663923).

Friedel-Crafts Acylation: Reaction of 1,3-difluorobenzene with acetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) would yield 2,4-difluoroacetophenone.

Grignard Addition: The resulting acetophenone (B1666503) could be treated with a methyl Grignard reagent (CH₃MgBr) to form the tertiary alcohol, 2-(2,4-difluorophenyl)propan-2-ol.

Conversion of Alcohol to Amine: The tertiary alcohol can be converted to the amine through several methods. One common approach is the Ritter reaction , where the alcohol is treated with a nitrile (e.g., acetonitrile) in the presence of a strong acid to form an N-alkyl amide, which is subsequently hydrolyzed to the primary amine. Alternatively, the hydroxyl group could be converted into a good leaving group, followed by substitution with an azide (B81097) (N₃⁻) and subsequent reduction to the amine.

This type of multi-step synthesis allows for the construction of the carbon skeleton from basic building blocks and can be adapted to create various derivatives.

Structure Activity Relationship Sar Studies of 2 2,4 Difluorophenyl Propan 2 Amine Analogues

General Principles of SAR in Fluorinated Aryl Amines

The introduction of fluorine into aryl amine scaffolds can profoundly alter their pharmacological profiles. Fluorine's high electronegativity can influence the acidity of nearby protons and the basicity of the amine group, which in turn affects ionization at physiological pH and the potential for ionic interactions with receptors. Furthermore, the substitution of hydrogen with fluorine can block sites of metabolic oxidation, thereby increasing the compound's half-life.

Research on fluorinated phenethylamines has shown that the degree of fluorination can have a dramatic impact on psychoactivity, with effects ranging from a significant loss to a marked enhancement and prolongation of action. For instance, studies on escaline (B1605962) analogues have demonstrated that while a single fluorine substitution can diminish psychoactive effects, difluoro and trifluoro substitutions can retain or even increase potency compared to the non-fluorinated parent compound nih.gov. This suggests that the electronic effects of multiple fluorine atoms can be advantageous for receptor interaction. The increased lipophilicity imparted by fluorine can also enhance a molecule's ability to cross the blood-brain barrier, a critical factor for centrally acting agents nih.gov.

Impact of Difluorophenyl Moiety Substitutions on Biological Activity

The arrangement and nature of substituents on the phenyl ring are critical determinants of the biological activity of 2-(2,4-Difluorophenyl)propan-2-amine analogues.

Positional Isomerism of Fluorine Atoms

The specific placement of the two fluorine atoms on the phenyl ring significantly influences the molecule's electronic distribution and, consequently, its interaction with target receptors. While direct comparative studies on positional isomers of this compound are not extensively available in the public domain, general principles of SAR in phenethylamine (B48288) derivatives suggest that the substitution pattern is a key factor in determining affinity and selectivity for receptors, such as serotonin (B10506) receptors.

For example, in the broader class of phenethylamines, halogen substitutions at the para-position of the phenyl ring have been shown to have a positive effect on binding affinity to the 5-HT2A receptor nih.gov. This suggests that a fluorine atom at the 4-position, as in the 2,4-difluoro configuration, is likely to be a favorable feature for activity. The additional fluorine at the 2-position would further modulate the electronic properties of the ring and could influence the molecule's preferred conformation, potentially enhancing receptor fit. A hypothetical comparison of the receptor affinity of different difluorophenylpropan-2-amine isomers is presented in Table 1.

Table 1: Hypothetical Receptor Affinity of Difluorophenylpropan-2-amine Positional Isomers

| Compound | Substitution Pattern | Postulated Receptor Affinity | Rationale |

|---|---|---|---|

| Analogue 1 | 2,4-Difluoro | High | The 4-fluoro substituent is generally favorable for activity in phenethylamines. The 2-fluoro group can induce a favorable conformation. |

| Analogue 2 | 3,4-Difluoro | Moderate to High | The 4-fluoro group is beneficial, but the 3-fluoro may have a different electronic and steric impact compared to the 2-fluoro isomer. |

| Analogue 3 | 2,5-Difluoro | Moderate | The absence of a 4-fluoro substituent might lead to a decrease in affinity compared to 2,4- and 3,4-isomers. |

| Analogue 4 | 2,6-Difluoro | Low to Moderate | Steric hindrance from two ortho-substituents could potentially impede optimal receptor binding. |

Effects of Additional Halogen Substituents

The introduction of other halogen atoms (chlorine, bromine, or iodine) in addition to the two fluorine atoms on the phenyl ring would further modify the compound's properties. The nature of the halogen, its position, and its electronic and steric effects would all play a role in determining the resulting biological activity.

Generally, as one moves down the halogen group from fluorine to iodine, the atomic radius and polarizability increase, while electronegativity decreases. These changes can have a significant impact on van der Waals interactions and halogen bonding with the receptor. Studies on halogenated biphenyls have shown that the relative potency can follow the order I > Br > Cl > F, suggesting that the greater polarizability of larger halogens can lead to stronger interactions nih.gov. Therefore, adding a larger halogen to the 2,4-difluorophenyl ring could potentially increase binding affinity, depending on the specific receptor pocket. The potential effects of additional halogen substitutions are outlined in Table 2.

Table 2: Postulated Effects of Additional Halogen Substituents on the Biological Activity of this compound Analogues

| Substitution | Halogen Properties | Predicted Impact on Activity |

|---|---|---|

| Chloro | Electronegative, larger than fluorine | May maintain or slightly increase activity depending on position. |

| Bromo | Less electronegative, more polarizable | Likely to increase binding affinity due to enhanced van der Waals and potential halogen bonding interactions. |

| Iodo | Least electronegative, most polarizable | Potential for the highest increase in binding affinity, but could also introduce steric hindrance. |

Role of the Propan-2-amine Side Chain Modifications in Receptor Interaction

Alkyl Chain Length and Branching

The structure of the alkyl group on the amine can significantly influence a compound's selectivity and potency. In the context of 2-phenylcyclopropylamine-based inhibitors, N-alkylation has been shown to enhance potency nih.gov. This suggests that for this compound, modifications to the N-alkyl substituent could modulate activity.

Increasing the length of the N-alkyl chain could enhance lipophilicity, which might improve membrane permeability and receptor binding through hydrophobic interactions. However, excessive bulk could also lead to steric hindrance, preventing the molecule from fitting optimally into the receptor's binding site. Branching of the alkyl chain would have a similar dual effect, increasing steric bulk which could be either beneficial or detrimental depending on the topology of the receptor.

Stereochemical Influence on Activity

Chirality plays a pivotal role in the interaction of small molecules with biological macromolecules, which are themselves chiral. The presence of a stereocenter in the propan-2-amine side chain of this compound analogues means that they can exist as enantiomers, which may exhibit different pharmacological properties.

It is well-established for many classes of psychoactive compounds, including amphetamine analogues, that one enantiomer is often significantly more potent than the other researchgate.net. This stereoselectivity arises from the three-dimensional arrangement of atoms, which dictates how well the molecule can bind to its specific receptor target. For instance, the (S)-enantiomer of cathinone (B1664624) has been found to be more active than its (R)-enantiomer researchgate.net. Similarly, the biological activity of 2-(2,4-difluorophenyl)propan-1-amine (B1420402) is noted to be critically dependent on its stereochemistry nih.gov. It is therefore highly probable that the (R)- and (S)-enantiomers of this compound and its analogues would display different affinities and efficacies at their target receptors.

Rational Design of Derivatives for Enhanced Bioactivity

The rational design of derivatives of this compound is a systematic process aimed at enhancing their biological activity, selectivity, and pharmacokinetic properties. This approach relies heavily on understanding the molecular interactions between the compound and its biological target.

Identification of Pharmacophore Features

A pharmacophore model represents the essential steric and electronic features required for a molecule to interact with a specific biological target. For the this compound scaffold, key pharmacophoric features have been identified through computational and experimental studies. These typically include:

Aromatic Ring: The 2,4-difluorophenyl group often engages in hydrophobic and π-π stacking interactions within the target's binding pocket. The fluorine atoms can modulate the electronic properties of the ring and may form specific hydrogen bonds or other electrostatic interactions.

Hydrophobic Moiety: The gem-dimethyl group on the propane (B168953) chain contributes to the hydrophobic interactions, which are often crucial for anchoring the molecule in a non-polar region of the binding site.

Amine Group: The primary amine is a critical feature, often acting as a hydrogen bond donor and/or acceptor. Its basicity allows for the formation of salt bridges with acidic residues in the target protein, significantly contributing to the binding affinity.

These features, in their specific three-dimensional arrangement, constitute the pharmacophore that guides the design of new, potentially more potent analogues.

Exploration of Heterocyclic Substituents

The introduction of heterocyclic rings is a common strategy in medicinal chemistry to modulate a compound's physicochemical properties and explore new interactions with the biological target. In the context of this compound analogues, various heterocyclic substituents have been investigated.

For instance, in the development of vascular endothelial growth factor receptor-2 (VEGFR-2) kinase inhibitors, a pyrrolo[2,1-f] dovepress.comresearchgate.netmdpi.comtriazine scaffold was explored. dovepress.com The introduction of a 2,4-difluoro-5-(cyclopropylcarbamoyl)phenylamino group at the C-4 position of this heterocyclic system led to the discovery of potent inhibitors. dovepress.com Further SAR studies on a 1,3,5-oxadiazole ring appended to the C-6 position of the pyrrolotriazine core resulted in the identification of inhibitors with low nanomolar potency against VEGFR-2. dovepress.com

The choice of the heterocyclic ring and its substitution pattern can significantly impact bioactivity. Factors such as the ring's size, aromaticity, and the presence of heteroatoms influence its ability to form hydrogen bonds, engage in electrostatic interactions, and occupy specific regions of the binding pocket.

SAR Insights from Analogs with Varied Aromatic or Amine Components

Systematic modifications of the aromatic ring and the amine group of this compound have provided valuable insights into the structure-activity relationships governing the bioactivity of this class of compounds.

Modification of the aromatic component has been a key area of investigation. Studies on related scaffolds have shown that the substitution pattern on the phenyl ring is critical for activity. For example, in a series of 2-phenoxybenzamides, replacement of a 4-fluorophenoxy substituent with a phenoxy or acetamidophenoxy group led to a decrease in activity, suggesting the importance of the fluorine substitution. Furthermore, shifting the position of substituents on the anilino part of the molecule from ortho to meta or para significantly impacted the antiplasmodial activity.

N-Alkylation: Introducing small alkyl groups on the nitrogen atom can modulate lipophilicity and may alter the hydrogen bonding pattern, potentially leading to changes in activity and selectivity.

Acylation: Conversion of the amine to an amide would eliminate its basicity and introduce a hydrogen bond acceptor, drastically changing the interaction profile with the target.

Incorporation into a Heterocycle: Placing the nitrogen atom within a heterocyclic ring can constrain its conformation and introduce new interaction possibilities.

The following table summarizes hypothetical SAR trends based on common modifications to the amine and aromatic moieties:

| Modification | Predicted Impact on Bioactivity | Rationale |

| Aromatic Ring | ||

| Removal of fluorine atoms | Likely decrease | Fluorine atoms often contribute to binding through specific interactions and by modulating the electronic properties of the ring. |

| Shifting fluorine positions | Variable | The precise positioning of fluorine atoms is often crucial for optimal interaction with the target. |

| Introduction of other substituents (e.g., -Cl, -CH3) | Variable | The effect would depend on the specific steric and electronic properties of the substituent and its interaction with the binding site. |

| Amine Group | ||

| N-methylation | Variable | May increase or decrease activity depending on the steric tolerance of the binding pocket and the importance of hydrogen bond donation from the primary amine. |

| N,N-dimethylation | Likely decrease | The loss of hydrogen bond donating capacity is often detrimental to binding affinity. |

| N-acetylation | Likely significant change or loss of activity | The change in electronic properties and hydrogen bonding capacity would drastically alter the binding mode. |

Pharmacokinetic and Metabolic Profiling of 2 2,4 Difluorophenyl Propan 2 Amine Class Compounds Preclinical

In Vitro Metabolic Stability Studies

In vitro metabolic stability assays are fundamental in early drug discovery to estimate a compound's susceptibility to metabolism by liver enzymes, primarily cytochrome P450 (CYP) enzymes. protocols.io These studies provide initial insights into a compound's potential in vivo half-life and clearance. nuvisan.com

Microsomal stability assays are a standard in vitro method used to determine the metabolic stability of a compound. mercell.com These assays utilize liver microsomes, which are subcellular fractions containing a high concentration of drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) superfamily. evotec.comnih.gov The compound of interest is incubated with liver microsomes in the presence of necessary cofactors, such as NADPH, to initiate metabolic reactions. evotec.com The rate of disappearance of the parent compound over time is measured, typically by liquid chromatography-tandem mass spectrometry (LC-MS/MS), to determine its intrinsic clearance. mercell.com

For compounds like 2-(2,4-difluorophenyl)propan-2-amine, these assays would be conducted using microsomes from various species, including rats, dogs, monkeys, and humans, to assess interspecies differences in metabolism. creative-bioarray.com The data generated, such as the in vitro half-life (t½) and intrinsic clearance (CLint), are crucial for predicting in vivo hepatic clearance and bioavailability. nuvisan.com The stability of fluorinated analogs in rat liver microsomes has been a subject of investigation to improve metabolic properties. nih.gov

| Species | In Vitro Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |

|---|---|---|

| Rat | Data Not Available | Data Not Available |

| Dog | Data Not Available | Data Not Available |

| Monkey | Data Not Available | Data Not Available |

| Human | Data Not Available | Data Not Available |

Identifying the specific CYP isoforms responsible for a compound's metabolism is essential for predicting potential drug-drug interactions (DDIs). nih.govnih.gov This is typically achieved through reaction phenotyping studies, which may involve using a panel of recombinant human CYP enzymes or specific chemical inhibitors for different CYP isoforms. sci-hub.st For compounds in the this compound class, understanding which CYP enzymes (e.g., CYP3A4, CYP2D6, CYP2C9, etc.) are involved in their metabolism is critical. nih.gov

Furthermore, the potential of these compounds to inhibit or induce major CYP isoforms is evaluated. nih.gov Inhibition assays measure the concentration of the compound required to inhibit the activity of a specific CYP isoform by 50% (IC50). A related compound, 6-(4-(2,5-difluorophenyl)oxazol-5-yl)-3-isopropyl- protocols.ioevotec.comcreative-bioarray.com-triazolo[4,3-a]pyridine, and its active metabolite did not show competitive inhibition of major CYP enzymes, with IC50 values greater than 50 µM. nih.gov This type of data helps to assess the risk of the compound altering the metabolism of co-administered drugs.

| CYP Isoform | Metabolizing Enzyme (Yes/No) | IC50 (µM) |

|---|---|---|

| CYP1A2 | Data Not Available | Data Not Available |

| CYP2C9 | Data Not Available | Data Not Available |

| CYP2C19 | Data Not Available | Data Not Available |

| CYP2D6 | Data Not Available | Data Not Available |

| CYP3A4 | Data Not Available | Data Not Available |

Preclinical Pharmacokinetic Assessment in Animal Models

Following in vitro characterization, preclinical pharmacokinetic studies are conducted in animal models to understand the compound's behavior in a whole-organism system. mdpi.com These studies provide essential data on absorption, distribution, metabolism, and excretion (ADME). nih.gov

To assess absorption, this compound would be administered to animal models, such as rats, via different routes (e.g., oral and intravenous). nih.gov Blood samples are collected at various time points to determine the plasma concentration-time profile. Key parameters such as bioavailability, maximum plasma concentration (Cmax), and time to reach Cmax (Tmax) are calculated. For instance, studies on 2,4-diamino-6-(2,5-dichlorophenyl)-s-triazine maleate (B1232345) in rats, dogs, and monkeys showed it was well absorbed from the small intestine after oral administration. nih.gov

Distribution studies investigate how the compound partitions into various tissues and organs. researchgate.net This can be assessed by analyzing tissue samples following administration of the compound. researchgate.net In some cases, radiolabeled compounds are used to trace their distribution throughout the body. For example, studies with [14C]-MN-1695 in rats showed the compound was distributed throughout the body. nih.gov The volume of distribution (Vd) is a key parameter derived from these studies, indicating the extent of tissue distribution.

| Parameter | Oral Administration | Intravenous Administration |

|---|---|---|

| Bioavailability (%) | Data Not Available | N/A |

| Cmax (ng/mL) | Data Not Available | Data Not Available |

| Tmax (h) | Data Not Available | Data Not Available |

| Volume of Distribution (L/kg) | Data Not Available | Data Not Available |

In vivo studies are crucial for identifying the metabolic pathways of a compound and characterizing its metabolites. nih.gov Following administration of the compound to animal models, biological samples such as plasma, urine, and feces are collected and analyzed using techniques like liquid chromatography-high-resolution mass spectrometry (LC-HRMS). nih.gov This allows for the identification and structural elucidation of metabolites.

For fluorinated compounds, metabolic pathways can include hydroxylation, dealkylation, and conjugation reactions such as glucuronidation. nih.govnih.gov For example, the metabolism of other fentanyl analogs has been shown to involve N-dealkylation and hydroxylation. nih.gov Identifying the major metabolites is important, as they may have their own pharmacological activity or potential for toxicity. nih.gov The metabolic stability of propan-2-one substituted tetrazolylalkanoic acids was investigated in vitro using the S9 fraction of rat liver homogenate. nih.gov

Excretion studies determine the routes and rates at which the compound and its metabolites are eliminated from the body. Typically, urine and feces are collected over a period of time after administering a radiolabeled version of the compound to animal models. The total radioactivity recovered in urine and feces provides a quantitative measure of the primary excretion routes (renal vs. fecal). For example, after oral administration of [14C]-MN-1695 in rats, 39 to 46% of the dose was excreted in the urine and 50 to 63% in the feces. nih.gov This information, combined with metabolite identification, provides a complete picture of the compound's disposition.

Relationship between Molecular Structure and Pharmacokinetic Properties

The pharmacokinetic profile of a drug candidate—how it is absorbed, distributed, metabolized, and excreted (ADME)—is critically dependent on its molecular structure. For the class of compounds related to this compound, the introduction of fluorine atoms into the phenyl ring is a key structural feature that significantly influences their ADME properties.

In preclinical studies of various compound classes, including those with a difluorophenyl moiety, several structure-pharmacokinetic relationships have been observed:

Enhanced Metabolic Stability: The substitution of hydrogen with fluorine at metabolically vulnerable positions can significantly slow down metabolism by cytochrome P450 (CYP) enzymes. For instance, in studies of fluorinated analogs of other small molecules, this modification has been shown to reduce in vivo clearance, leading to a longer half-life and increased exposure. nih.gov The primary route of clearance for many phenyl-containing compounds is oxidative metabolism. sci-hub.st The difluoro-substitution on the phenyl ring in the this compound class is anticipated to provide substantial metabolic stability.

Improved Permeability and Oral Absorption: Fluorine substitution can increase the lipophilicity of a molecule, which can, in turn, enhance its ability to cross biological membranes. This often translates to improved oral absorption. Studies on fluorinated derivatives have demonstrated that they can exhibit greatly improved permeability. nih.govresearchgate.net This is a crucial factor for achieving good oral bioavailability.

The table below illustrates the impact of structural modifications, including fluorination, on the pharmacokinetic parameters of analogous compounds from a preclinical study on MK2 inhibitors. While not the exact compound of interest, it demonstrates the principles of structure-pharmacokinetic relationships.

Interactive Data Table: Pharmacokinetic Properties of Analogous MK2 Inhibitors (Note: Data is for illustrative purposes based on published findings for analogous compounds and not for this compound itself.)

| Compound ID | Structural Modification | Rat Oral Bioavailability (%) | Rat In Vivo Clearance (mL/min/kg) | Rat Oral Exposure (AUC, nM·h) |

| Analog 1 | Non-fluorinated | Low | High | 121 |

| Analog 19 | Fluoro-substituted | Significantly Increased | Decreased | 3486 |

Data adapted from a study on MK2 inhibitors demonstrating the effect of fluorination. nih.gov

Bioavailability Considerations in Preclinical Development

Bioavailability, the fraction of an administered dose of unchanged drug that reaches the systemic circulation, is a critical parameter assessed during preclinical development. For orally administered drugs, it is influenced by a multitude of factors including aqueous solubility, membrane permeability, and first-pass metabolism in the gut and liver.

For the this compound class of compounds, several key considerations are paramount in preclinical bioavailability studies:

Aqueous Solubility and Dissolution: A compound must first dissolve in the gastrointestinal fluids to be absorbed. The physicochemical properties of the this compound class, including their salt form, will dictate their solubility and dissolution rate. Preclinical assessments would typically involve in vitro solubility testing across a range of pH values simulating the gastrointestinal tract.

Membrane Permeability: The ability to pass through the intestinal epithelium is essential for oral absorption. In vitro models, such as the Caco-2 permeability assay, are standard preclinical tools to predict in vivo absorption. sci-hub.st For compounds like those in the this compound class, the difluorophenyl group is expected to enhance lipophilicity and thus permeability.

First-Pass Metabolism: After absorption from the gut, a drug passes through the liver via the portal vein before reaching systemic circulation. The liver is the primary site of drug metabolism. The metabolic stability of the this compound class, conferred by the difluoro substitutions, is a key advantage in limiting first-pass metabolism and thereby increasing oral bioavailability. nih.gov Preclinical studies using liver microsomes from different species (rat, dog, monkey, human) are conducted to assess metabolic stability and identify the primary CYP enzymes involved. sci-hub.st

Interspecies Variability: Preclinical studies are typically conducted in multiple animal species (e.g., rat, dog, monkey) to understand interspecies differences in pharmacokinetics. sci-hub.st This data is crucial for predicting human pharmacokinetics. The table below shows an example of pharmacokinetic parameters for a different difluorophenyl-containing compound in various preclinical species, illustrating the type of data generated.

Interactive Data Table: Preclinical Pharmacokinetic Parameters of an Analogous Difluorophenyl Compound (Note: This data is for 6-(4-(2,5-difluorophenyl)oxazol-5-yl)-3-isopropyl- nih.govresearchgate.netnih.gov-triazolo[4,3-a]pyridine and serves as an example of preclinical bioavailability assessment.)

| Species | Route | Bioavailability (%) | Clearance (mL/min/kg) | Volume of Distribution (Vdss, L/kg) | Half-life (h) |

| Rat (Sprague-Dawley) | Oral | 30-65 | 7.65 | 0.4-1.3 | 1-5 |

| Dog (Beagle) | Oral | 87 | 12.3 | 0.4-1.3 | 1-5 |

| Monkey (Cynomolgus) | Oral | 40 | 6.00 | 0.4-1.3 | 1-5 |

Data extracted from a preclinical study on a p38a inhibitor. sci-hub.st

Computational Chemistry and Molecular Modeling Approaches

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are employed to determine the electronic properties of a molecule, offering deep insights into its stability, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. DFT studies on 2-(2,4-Difluorophenyl)propan-2-amine would provide detailed information on its molecular geometry, vibrational frequencies, and electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for determining molecular reactivity and stability.

A literature search did not yield specific DFT studies performed on this compound. Consequently, data regarding its optimized geometry, bond lengths, bond angles, and HOMO-LUMO energy gap are not available.

Molecular Electrostatic Potential (MEP) Analysis

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. It is a valuable tool for predicting how a molecule will interact with other molecules. The MEP map reveals regions that are electron-rich (nucleophilic, typically colored in shades of red) and electron-poor (electrophilic, typically colored in shades of blue). For this compound, an MEP analysis would identify the likely sites for electrophilic and nucleophilic attack and predict regions involved in hydrogen bonding. The electronegative fluorine atoms and the nitrogen atom of the amine group would be expected to be electron-rich regions.

Specific MEP analysis data for this compound is not available in the reviewed scientific literature.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. It is widely used in drug discovery to screen for potential drug candidates.

Binding Site Characterization

Docking simulations of this compound with a specific protein target would characterize its binding mode within the active site. This analysis would identify the key amino acid residues that interact with the ligand and the nature of these interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. The difluorophenyl ring and the propan-2-amine moiety would be analyzed for their contributions to binding.

No published molecular docking studies specifically featuring this compound as a ligand were found, and thus no data on its interaction with specific biological targets is available.

Prediction of Binding Affinity

A primary output of molecular docking is the prediction of binding affinity, often expressed as a docking score or binding energy (e.g., in kcal/mol). This value estimates the strength of the interaction between the ligand and the target protein. A lower binding energy generally indicates a more stable complex and a higher binding affinity.

As no specific docking studies have been reported for this compound, there is no available data on its predicted binding affinity for any protein target.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that relates the chemical structure of a series of compounds to their biological activity. mdpi.com By developing mathematical models, QSAR can predict the activity of new, unsynthesized compounds. mdpi.com

A QSAR study involving this compound would require a dataset of structurally similar compounds with measured biological activity against a specific target. The model would use various molecular descriptors (e.g., topological, electronic, hydrophobic) to create a predictive equation. This would help identify which structural features of the this compound scaffold are crucial for its activity.

A search of the literature did not reveal any QSAR models developed for a series of compounds that includes this compound. Therefore, no predictive models or data on the key molecular descriptors influencing its activity are available.

Development of Predictive Models

Predictive modeling in computational chemistry aims to forecast the biological activity or properties of a compound based on its molecular structure. These models are particularly valuable for screening large libraries of virtual compounds and prioritizing candidates for synthesis and experimental testing.

Quantitative Structure-Activity Relationship (QSAR) is a prominent method used to develop such predictive models. A QSAR model is a mathematical equation that correlates the chemical structure of a series of compounds with their biological activity. For this compound and its analogs, a QSAR study would involve the following steps:

Data Collection: A dataset of structurally related compounds with experimentally determined biological activities (e.g., receptor binding affinity, enzyme inhibition) would be compiled.

Descriptor Calculation: A wide range of molecular descriptors for each compound would be calculated. These descriptors quantify various aspects of the molecule's structure, including electronic, steric, and hydrophobic properties.

Model Development: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build a mathematical relationship between the descriptors and the biological activity.

Model Validation: The predictive power of the QSAR model is rigorously assessed using internal and external validation techniques to ensure its reliability.

While specific QSAR models for this compound are not publicly available, studies on related phenethylamine (B48288) derivatives have successfully employed these techniques to predict their biological activities. For instance, QSAR models have been developed for phenethylamines acting as adrenergic alpha-1 receptor agonists, highlighting the importance of specific molecular descriptors in determining their activity. nih.gov

Another approach is the use of pharmacophore modeling. A pharmacophore represents the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. By identifying the pharmacophore of a series of active compounds, new molecules with similar features, and thus potentially similar activity, can be designed.

Table 1: Common Approaches in Predictive Modeling

| Modeling Technique | Description | Potential Application for this compound |

| QSAR | Establishes a mathematical relationship between chemical structure and biological activity. | Predict the potency of analogs at a specific biological target. |

| Pharmacophore Modeling | Identifies the 3D arrangement of essential features for biological activity. | Design new derivatives with potentially improved activity and selectivity. |

| Machine Learning | Utilizes algorithms to learn from data and make predictions on new compounds. | Develop complex models to predict a range of biological activities and properties. |

Physico-chemical Descriptors and Biological Activity Correlation

The biological activity of a molecule is intrinsically linked to its physico-chemical properties. Computational methods allow for the calculation of a vast array of descriptors that quantify these properties. Correlating these descriptors with biological activity is a cornerstone of QSAR and aids in understanding the mechanism of action.

For this compound, key physico-chemical descriptors would include:

Electronic Descriptors: These describe the electron distribution in the molecule. The presence of two electron-withdrawing fluorine atoms on the phenyl ring significantly influences properties like dipole moment and electrostatic potential. These, in turn, can affect how the molecule interacts with polar residues in a biological target.

Steric Descriptors: These relate to the size and shape of the molecule. Descriptors such as molecular volume and surface area are crucial for determining how well the molecule fits into a binding pocket. The tertiary amine and the gem-dimethyl group on the propane (B168953) chain contribute significantly to the steric bulk of this compound.

Hydrophobic Descriptors: Lipophilicity, often quantified by the partition coefficient (logP), is a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) properties. The difluorophenyl group increases the lipophilicity of the molecule.

Table 2: Key Physico-chemical Descriptors and Their Significance

| Descriptor Type | Example Descriptors | Relevance to Biological Activity |

| Electronic | Dipole moment, Partial atomic charges, HOMO/LUMO energies | Governs electrostatic interactions with the biological target. |

| Steric | Molecular weight, Molecular volume, Surface area | Determines the complementarity of the molecule with its binding site. |

| Hydrophobic | LogP, Molar refractivity | Influences membrane permeability and protein binding. |

| Topological | Connectivity indices, Wiener index | Encodes information about the branching and connectivity of the molecule. |

By systematically modifying the structure of this compound and calculating these descriptors for each analog, a correlation with their biological activity can be established. This can reveal, for example, that an increase in lipophilicity within a certain range enhances activity, or that a specific steric arrangement is optimal for binding.

Molecular Dynamics Simulations for Conformational Analysis and Stability

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to study the conformational changes and stability of a molecule over time. An MD simulation solves Newton's equations of motion for a system of atoms and molecules, generating a trajectory that describes how the positions and velocities of the atoms evolve.

For this compound, MD simulations can be employed to:

Explore Conformational Space: The molecule has several rotatable bonds, leading to a large number of possible conformations. MD simulations can explore this conformational landscape to identify the most stable, low-energy conformations. This is crucial as the biologically active conformation is often one of the most stable ones.

Analyze Intramolecular Interactions: The simulations can reveal important intramolecular interactions, such as hydrogen bonds or van der Waals forces, that stabilize certain conformations. The interaction between the amine group and the fluorine atoms, for instance, could influence the preferred orientation of the propan-2-amine side chain relative to the difluorophenyl ring.

Study Solvation Effects: By performing MD simulations in a solvent (e.g., water), the effect of the environment on the molecule's conformation and stability can be assessed. The solvation shell around the molecule and the interactions with solvent molecules can significantly impact its behavior.

Investigate Binding to a Biological Target: If the biological target of this compound is known, MD simulations of the ligand-protein complex can provide detailed insights into the binding mode, the key interactions responsible for binding affinity, and the stability of the complex over time.

Table 3: Applications of Molecular Dynamics Simulations

| Application | Description | Insights for this compound |

| Conformational Analysis | Exploring the different spatial arrangements of the molecule. | Identification of low-energy, stable conformations that may be biologically active. |

| Stability Analysis | Assessing the structural integrity of the molecule over time. | Understanding the flexibility and rigidity of different parts of the molecule. |

| Ligand-Protein Docking | Simulating the interaction of the molecule with a biological target. | Predicting the binding mode and affinity for a specific receptor or enzyme. |

| Free Energy Calculations | Quantifying the binding affinity of a ligand to a protein. | Estimating the potency of this compound and its analogs. |

Analytical Characterization Techniques for 2 2,4 Difluorophenyl Propan 2 Amine and Its Metabolites

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are indispensable for determining the molecular structure of a compound by investigating the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, connectivity, and environment of atoms. For 2-(2,4-Difluorophenyl)propan-2-amine, 1D (¹H, ¹³C) and 2D NMR experiments provide unambiguous structural confirmation.

¹H NMR: The proton NMR spectrum of this compound would exhibit distinct signals corresponding to the different types of protons in the molecule. The integration of these signals would correspond to the number of protons in each environment (6:3:2). docbrown.info The expected signals include:

A singlet for the six equivalent methyl (CH₃) protons.

A multiplet pattern for the three aromatic protons on the difluorophenyl ring, with their chemical shifts and splitting patterns influenced by coupling to each other and to the fluorine atoms.

A broad singlet for the two amine (NH₂) protons, which can exchange with solvent protons. docbrown.info

¹³C NMR: The carbon-13 NMR spectrum provides information on the different carbon environments. The spectrum for this compound would show signals for the methyl carbons, the quaternary carbon attached to the amine group, and the carbons of the aromatic ring. The carbons directly bonded to fluorine atoms would appear as doublets due to C-F coupling.

COSY (Correlation Spectroscopy): Would show correlations between coupled protons, primarily among the aromatic protons, helping to assign their specific positions on the ring. emerypharma.com

HSQC (Heteronuclear Single Quantum Coherence): Would correlate each proton signal with the signal of the carbon atom it is directly attached to, confirming the C-H connections. acs.org

HMBC (Heteronuclear Multiple Bond Correlation): Would reveal correlations between protons and carbons that are two or three bonds apart, which is crucial for confirming the connection between the propan-2-amine moiety and the difluorophenyl ring. acs.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Type | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Multiplicity / Notes |

|---|---|---|---|

| Methyl (-CH₃) | ~1.5 | ~25-30 | Singlet (¹H); Carbon directly attached to the quaternary carbon. |

| Quaternary Carbon (C-NH₂) | - | ~50-55 | No attached protons. |

| Amine (-NH₂) | Broad singlet, variable | - | Chemical shift is concentration and solvent dependent. docbrown.info |

| Aromatic (C-H) | ~6.8-7.5 | ~104-135 | Complex multiplets due to H-H and H-F coupling. |

| Aromatic (C-F) | - | ~158-164 | Signals are split into doublets due to strong ¹JC-F coupling. |

| Aromatic (C-C(CH₃)₂) | - | ~125-130 | Quaternary carbon signal. |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would display characteristic absorption bands confirming the presence of its key functional groups.

The key expected absorption bands include:

N-H Stretching: A pair of medium-intensity peaks in the 3300-3500 cm⁻¹ region, characteristic of a primary amine (-NH₂).

C-H Stretching: Absorptions around 2850-3000 cm⁻¹ for the aliphatic methyl groups and above 3000 cm⁻¹ for the aromatic C-H bonds.

N-H Bending: A band in the 1560-1640 cm⁻¹ region.

Aromatic C=C Stretching: Peaks in the 1450-1600 cm⁻¹ region.

C-N Stretching: An absorption in the 1020-1250 cm⁻¹ range.

C-F Stretching: Strong absorption bands in the 1100-1300 cm⁻¹ region, characteristic of aryl-fluorine bonds.

Table 2: Characteristic Infrared Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Primary Amine (-NH₂) | N-H Stretch | 3300 - 3500 | Medium (typically two bands) |

| Primary Amine (-NH₂) | N-H Bend | 1560 - 1640 | Medium to Strong |

| Aliphatic C-H (-CH₃) | C-H Stretch | 2850 - 2970 | Medium to Strong |

| Aromatic C-H | C-H Stretch | 3010 - 3100 | Variable |

| Aromatic Ring | C=C Stretch | 1450 - 1600 | Medium to Weak |

| Aliphatic C-N | C-N Stretch | 1020 - 1250 | Medium |

| Aryl-Fluorine (C-F) | C-F Stretch | 1100 - 1300 | Strong |

UV-Vis spectroscopy measures the absorption of ultraviolet or visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. For aromatic compounds like this compound, the primary absorption is due to π→π* electronic transitions within the benzene (B151609) ring. The presence of substituents on the ring, such as the fluorine atoms and the aminoalkyl group, influences the wavelength of maximum absorbance (λmax). These substituents, particularly the amine group, act as auxochromes, typically causing a shift to longer wavelengths (bathochromic shift) compared to unsubstituted benzene. The spectrum would likely show a strong absorption band below 250 nm and potentially a weaker, broader band at a longer wavelength.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to four or more decimal places. nih.gov This precision allows for the unambiguous determination of a compound's elemental formula from its exact mass. For this compound (formula C₉H₁₁F₂N), HRMS can distinguish its exact mass from other molecules with the same nominal mass but different elemental compositions. thermofisher.commdpi.com The ability of HRMS to provide high-confidence species identification is a significant advantage over low-resolution mass spectrometry. nih.gov

Table 3: High-Resolution Mass Spectrometry Data for this compound

| Ion Species | Elemental Formula | Calculated Exact Mass (Da) | Measured/Predicted m/z |

|---|---|---|---|

| [M]⁺ | C₉H₁₁F₂N | 171.08595 | 171.08540 (Predicted) uni.lu |

| [M+H]⁺ | C₉H₁₂F₂N⁺ | 172.09378 | 172.09323 (Predicted) uni.lu |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the premier technique for identifying and quantifying metabolites in complex biological matrices such as plasma or urine. nih.govresearchgate.net The method combines the separation power of liquid chromatography with the sensitivity and selectivity of tandem mass spectrometry. sigmaaldrich.com

For the analysis of metabolites of this compound, a typical LC-MS/MS method would involve:

Sample Preparation: Biological samples are often treated to release conjugated metabolites (e.g., glucuronides or sulfates) through enzymatic or chemical hydrolysis. This is followed by an extraction step, such as liquid-liquid extraction or solid-phase extraction, to isolate the metabolites and remove matrix interferences. nih.gov

Chromatographic Separation: The extracted sample is injected into an HPLC or UHPLC system, typically with a reversed-phase column (e.g., C18), to separate the parent compound from its various metabolites based on their polarity.

Tandem Mass Spectrometry Detection: The separated compounds are ionized (commonly by electrospray ionization, ESI) and analyzed. In MS/MS, a specific precursor ion (e.g., the [M+H]⁺ ion of a potential metabolite) is selected, fragmented, and the resulting product ions are detected. This process, often performed in Multiple Reaction Monitoring (MRM) mode, provides exceptional selectivity and sensitivity for quantification. shimadzu.com

Common metabolic pathways for aromatic amines include hydroxylation of the aromatic ring and N-acetylation of the amine group. Therefore, LC-MS/MS methods would be optimized to detect and quantify these modified forms of the parent compound. nih.govnih.gov

Table 4: General LC-MS/MS Parameters for Aromatic Amine Metabolite Analysis

| Parameter | Typical Condition/Setting |

|---|---|

| LC System | UHPLC |

| Column | Reversed-phase (e.g., C18, Biphenyl), 2.1 x 100 mm, <2 µm |

| Mobile Phase | Gradient of water and acetonitrile/methanol with formic acid or ammonium (B1175870) acetate (B1210297) |

| MS System | Triple Quadrupole or High-Resolution (Q-TOF, Orbitrap) |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode |

| Scan Mode | Multiple Reaction Monitoring (MRM) for quantification; Full Scan/Product Ion Scan for identification |

Chromatographic Separations for Purity and Mixture Analysis

Chromatographic methods are fundamental in assessing the purity of this compound and in analyzing complex mixtures, such as those resulting from metabolic studies. These techniques separate components based on their differential distribution between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC) is a premier technique for the purity assessment and quantification of non-volatile compounds like this compound. The analysis of amphetamine-type compounds and their metabolites often utilizes reverse-phase HPLC, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture. nih.gov

For chiral compounds such as this amine, enantiomeric purity is a critical parameter. Chiral HPLC, employing a chiral stationary phase (CSP), is the established method for separating enantiomers. mdpi.comnih.gov Polysaccharide-based CSPs, for instance, are widely used for the enantioseparation of various drug molecules. nih.gov The separation of fluorinated amphetamine analogues has been successfully achieved using chiral HPLC methods, which can be adapted for this compound.

Metabolite analysis, particularly in biological matrices like urine, can be performed using HPLC coupled with tandem mass spectrometry (LC-MS/MS). nih.govoup.com This powerful combination allows for the separation and sensitive detection of metabolites, which may include hydroxylated and N-dealkylated species, as seen with related fluorinated amphetamines. oup.com The chromatographic conditions must be optimized to achieve separation from the parent compound and other endogenous matrix components.

Below is an example of a potential HPLC method for the analysis of this compound, based on methods for similar compounds.

Table 1: Illustrative HPLC Parameters for Analysis

| Parameter | Condition |

|---|---|

| Column | Chiral Stationary Phase (e.g., polysaccharide-based) |

| Mobile Phase | Mixture of an organic solvent (e.g., acetonitrile) and a buffer |

| Flow Rate | Typically 0.5 - 1.5 mL/min |

| Detection | UV at a specific wavelength or Mass Spectrometry (MS) |

| Temperature | Controlled, often near ambient (e.g., 25 °C) |

| Injection Volume | 5 - 20 µL |

Thin-Layer Chromatography (TLC) serves as a rapid, simple, and cost-effective method for monitoring reaction progress, checking purity, and identifying compounds. In the context of this compound, TLC can be used to quickly assess the presence of the starting materials and the formation of the product during its synthesis.

The separation on a TLC plate is based on the compound's affinity for the stationary phase (typically silica (B1680970) gel or alumina) versus the mobile phase (a solvent or mixture of solvents). The retention factor (Rf), the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic property for a given compound and TLC system. For amines, a common mobile phase might consist of a mixture of a nonpolar solvent like hexane (B92381) or dichloromethane (B109758) and a more polar solvent like ethyl acetate or methanol, often with a small amount of a basic modifier (e.g., triethylamine) to reduce tailing.

Visualization of the spots on the TLC plate can be achieved under UV light if the compound is UV-active, or by staining with a suitable chemical reagent such as ninhydrin (B49086) or permanganate (B83412) solutions, which react with the amine functional group to produce a colored spot.

Table 2: Representative TLC System for Amine Analysis

| Parameter | Description |

|---|---|

| Stationary Phase | Silica gel 60 F254 |

| Mobile Phase | Dichloromethane/Methanol/Triethylamine (e.g., 90:9:1 v/v/v) |

| Visualization | UV light (254 nm) and/or Potassium Permanganate stain |

| Expected Rf | Dependent on the exact solvent system, typically between 0.2 and 0.8 |

Elemental Analysis for Compositional Verification

Elemental analysis is a cornerstone technique for confirming the empirical formula of a synthesized compound. It determines the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a sample of this compound. The experimentally determined percentages are then compared with the theoretically calculated values based on its molecular formula, C₉H₁₁F₂N.

For a new compound to be considered pure, the experimentally found values for C, H, and N are generally expected to be within ±0.4% of the calculated values. nih.gov This provides strong evidence for the compound's elemental composition and, by extension, its molecular formula.

Table 3: Elemental Analysis Data for C₉H₁₁F₂N

| Element | Theoretical Mass % | Acceptance Range (±0.4%) |

|---|---|---|

| Carbon (C) | 63.15% | 62.75% - 63.55% |

| Hydrogen (H) | 6.48% | 6.08% - 6.88% |

| Nitrogen (N) | 8.18% | 7.78% - 8.58% |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique can provide unambiguous proof of the molecular structure, including bond lengths, bond angles, and stereochemistry, of this compound, provided that a suitable single crystal can be grown.

The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. The diffraction data is used to calculate an electron density map, from which the positions of the individual atoms can be determined. For chiral molecules, X-ray crystallography can also establish the absolute configuration.

Table 4: General X-ray Crystallography Parameters for a Small Organic Molecule

| Parameter | Description |

|---|---|

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | Describes the symmetry of the unit cell |

| Unit Cell Dimensions (a, b, c, α, β, γ) | Defines the size and shape of the unit cell |

| Radiation Source | Typically Mo Kα (λ = 0.71073 Å) or Cu Kα |

| Data Collection Temperature | Often performed at low temperatures (e.g., 100 K) |

| Refinement Method | Full-matrix least-squares on F² |

| Final R-indices [I>2sigma(I)] | Indicators of the quality of the structural model |

Emerging Research Directions and Future Perspectives

Development of Novel Therapeutic Applications beyond Current Scope

The 2-(2,4-difluorophenyl)propan-2-amine scaffold, a fluorinated phenethylamine (B48288) derivative, holds significant potential for the development of novel therapeutics beyond its current applications. The introduction of fluorine into phenethylamine structures can greatly impact their psychoactivity, metabolic stability, and interaction with molecular targets. researchgate.net This opens avenues for exploring its derivatives in a wide range of therapeutic areas.

One promising direction is the development of novel agents for neurological and psychiatric disorders. The modulation of GABA-A receptors is a key strategy for treating conditions like insomnia and anxiety. Research has shown that related fluorinated scaffolds, such as 2-(4-fluorophenyl)-1H-benzo[d]imidazole, can act as positive allosteric modulators of GABA-A receptors with improved metabolic stability. nih.gov This suggests that derivatives of this compound could be designed to target specific GABA-A receptor subtypes, potentially offering new treatments for a variety of neurological dysfunctions.

Furthermore, the structural motif of this compound is present in compounds that have been investigated as inhibitors of dipeptidyl peptidase IV (DPP-4) for the treatment of type 2 diabetes. nih.gov By modifying the core structure, it may be possible to develop new and more potent DPP-4 inhibitors. Additionally, the core structure has been explored in the context of anticancer research, where novel derivatives have been synthesized and evaluated for their cytotoxic activity against various cancer cell lines. researchgate.netnih.gov The exploration of this scaffold in oncology could lead to the discovery of new therapeutic agents.

The antibacterial potential of fluorinated phenethylamines also warrants further investigation. nih.gov Given the rising threat of antimicrobial resistance, there is a pressing need for new classes of antibiotics. The unique electronic properties conferred by the fluorine atoms in this compound could be leveraged to design novel antibacterial agents with improved efficacy and pharmacokinetic profiles.

Table 1: Potential Therapeutic Areas for this compound Derivatives

| Therapeutic Area | Potential Target | Rationale |

| Neurological Disorders | GABA-A Receptors | Fluorinated scaffolds show promise as modulators with improved metabolic stability. nih.gov |

| Metabolic Diseases | Dipeptidyl Peptidase IV (DPP-4) | The core structure is a known scaffold for DPP-4 inhibitors. nih.gov |

| Oncology | Various Cancer Cell Lines | Derivatives have demonstrated cytotoxic activity in preclinical studies. researchgate.netnih.gov |

| Infectious Diseases | Bacterial Targets | Fluorinated phenethylamines are being explored for antibacterial properties. nih.gov |

Integration of Artificial Intelligence and Machine Learning in Compound Design

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the design of novel compounds based on the this compound scaffold. These computational tools can accelerate the drug discovery process by rapidly analyzing vast chemical spaces and predicting the properties of new molecules. mdpi.com

One of the key applications of AI in this context is the development of quantitative structure-activity relationship (QSAR) models. These models can identify the structural features of this compound derivatives that are crucial for their biological activity. researchgate.net This knowledge can then be used to guide the design of new analogs with enhanced potency and selectivity.

Furthermore, generative AI models can propose entirely new molecular structures based on the this compound scaffold that are optimized for specific therapeutic targets. nih.gov These models can learn the underlying chemical patterns from large datasets of known active compounds and generate novel molecules with desired properties. This approach has the potential to uncover innovative drug candidates that may not be conceived through traditional medicinal chemistry approaches. The use of computational design, including Density Functional Theory (DFT) calculations, can also aid in understanding the reaction profiles for the synthesis of new derivatives. nih.govresearchgate.nethokudai.ac.jpnih.gov

Green Chemistry Approaches in this compound Synthesis

The synthesis of this compound and its derivatives is an area where green chemistry principles can be applied to reduce the environmental impact of the manufacturing process. Traditional methods for introducing fluorine into organic molecules can often involve harsh reagents and produce significant waste.

Flow chemistry is another green technology that can be applied to the synthesis of fluorinated compounds. Continuous flow reactors offer better control over reaction parameters, leading to higher yields and purity. uva.nl This technology can also improve safety by minimizing the handling of hazardous materials.

The use of bio-based starting materials is also a key aspect of green chemistry. nih.gov Researchers are exploring ways to derive key chemical intermediates from renewable resources, which can reduce the reliance on petrochemical feedstocks. By integrating these green chemistry approaches, the synthesis of this compound can be made more sustainable and environmentally friendly.

Table 2: Green Chemistry Strategies for Synthesis

| Strategy | Description | Potential Benefits |

| Milder Fluorinating Agents | Use of less hazardous and more selective reagents. | Reduced waste and improved safety. uva.nl |

| Catalysis | Employment of organocatalysts or enzymes. | Higher atom economy and milder reaction conditions. nih.gov |

| Flow Chemistry | Use of continuous flow reactors. | Improved control, higher yields, and enhanced safety. uva.nl |

| Bio-based Feedstocks | Deriving starting materials from renewable resources. | Reduced environmental footprint. nih.gov |

Advanced Preclinical Models for Efficacy and Pharmacokinetic Studies

The evaluation of the efficacy and pharmacokinetic properties of new this compound derivatives can be significantly enhanced through the use of advanced preclinical models. These models aim to provide more human-relevant data compared to traditional in vitro and animal models, thereby improving the prediction of clinical outcomes. nih.gov

Organ-on-a-chip (OOC) technology is a particularly promising approach. nih.gov These microfluidic devices contain living human cells in a 3D microenvironment that mimics the structure and function of human organs. thno.orgfluigent.com OOCs can be used to study the absorption, distribution, metabolism, and excretion (ADME) of drug candidates in a more physiologically relevant context. emulatebio.com For instance, a liver-on-a-chip model could be used to assess the metabolic stability of new derivatives and identify potential drug-drug interactions. mdpi.com

The development of 3D cell culture models also offers advantages over traditional 2D cell cultures. These models can better recapitulate the complex cellular interactions that occur in living tissues, providing a more accurate assessment of drug efficacy and toxicity. mdpi.com

Furthermore, the use of advanced in vivo models, such as humanized mice, can provide valuable insights into the pharmacokinetics and pharmacodynamics of new drug candidates. These models are genetically engineered to express human genes, making them more predictive of the human response to drugs. The integration of these advanced preclinical models into the drug discovery pipeline can help to de-risk the development of new therapeutics based on the this compound scaffold.

Exploration of Prodrug Strategies and Metabolite-Based Drug Discovery

Prodrug strategies and metabolite-based drug discovery are two complementary approaches that can be used to optimize the therapeutic potential of this compound.

A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active form in the body through enzymatic or chemical reactions. mdpi.com The primary amino group of this compound is an ideal handle for the attachment of various promoieties to create prodrugs with improved properties. nih.gov For example, a prodrug approach could be used to enhance the oral bioavailability of a derivative by masking the polar amino group, thereby increasing its lipophilicity and membrane permeability. nih.gov Prodrugs can also be designed to target specific tissues or organs, which can reduce systemic side effects. acs.org

Metabolite-based drug discovery involves the identification and characterization of the metabolites of a drug candidate. nih.gov This information can be used to guide the design of new analogs with improved metabolic stability. For instance, if a particular site on the this compound molecule is found to be susceptible to rapid metabolism, that position can be modified to block the metabolic pathway. nih.gov Advanced analytical techniques, such as liquid chromatography-tandem mass spectrometry, are used to identify and characterize these metabolites. sciex.com By understanding the metabolic fate of a compound, medicinal chemists can rationally design new derivatives with optimized pharmacokinetic profiles.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(2,4-Difluorophenyl)propan-2-amine, and how can purity be optimized?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or reductive amination of 2,4-difluorophenyl precursors. For example, condensation of 2,4-difluorophenyl ketones with ammonia or amines under catalytic hydrogenation (e.g., Pd/C or Raney Ni) can yield the target compound. Purity optimization requires chromatographic techniques (e.g., flash chromatography) and recrystallization using solvents like ethanol or hexane. NMR and HPLC should confirm structural integrity and purity (>98%) .

Q. How can researchers characterize the electronic and steric effects of fluorine substituents in this compound?

- Methodological Answer : Use NMR to analyze electron-withdrawing effects and spatial arrangements. X-ray crystallography (as seen in analogs like (Z)-ethyl 2-(4-chlorophenyl)-3-[(2,4-difluorophenyl)amino]prop-2-enoate) can resolve steric interactions and crystal packing . Computational methods (DFT, as in ) model charge distribution and frontier molecular orbitals .

Q. What safety protocols are critical when handling this compound in the lab?

- Methodological Answer : Use PPE (gloves, goggles, lab coats) and work in a fume hood. Fluorinated aromatic amines may release toxic fumes upon decomposition. Store separately from oxidizers and dispose via certified waste management services, as outlined for similar fluorinated intermediates .

Advanced Research Questions

Q. How can conflicting data on the biological activity of fluorinated propan-2-amine derivatives be resolved?

- Methodological Answer : Perform comparative SAR studies using analogs (e.g., 2-(2-Adamantyl)propan-1-amine or triazole-containing derivatives ). Use in vitro assays (e.g., enzyme inhibition) paired with computational docking (Autodock Vina) to identify binding affinities. Validate with kinetic studies (e.g., SPR or ITC) to reconcile discrepancies in reported IC values .

Q. What computational strategies best predict the reaction pathways for synthesizing this compound?

- Methodological Answer : Apply DFT (B3LYP/6-311++G(d,p)) to model transition states and intermediates. Effective core potentials (ECPs, as in ) improve accuracy for heavier atoms. Compare activation energies for competing pathways (e.g., SN2 vs. radical mechanisms) to guide experimental conditions .

Q. How do solvent polarity and temperature affect the stereochemical outcomes in derivatives of this compound?

- Methodological Answer : Conduct kinetic studies in varying solvents (e.g., DMSO vs. THF) at controlled temperatures. Use polar aprotic solvents to stabilize transition states in SN2 reactions. Monitor enantiomeric excess via chiral HPLC or circular dichroism, referencing protocols for similar fluorinated amines .

Data Analysis and Experimental Design

Q. What analytical techniques are most effective for detecting trace impurities in this compound?

- Methodological Answer : LC-MS/MS (MRM mode) identifies impurities at ppm levels. High-resolution mass spectrometry (HRMS) and - HOESY NMR detect structural analogs or degradation products. Compare with pharmacopeial standards (e.g., USP monographs for related amines) .

Q. How can researchers design experiments to probe the metabolic stability of fluorinated propan-2-amine derivatives?

- Methodological Answer : Use hepatic microsome assays (human or rodent) with LC-MS quantification. Monitor demethylation or defluorination metabolites. Correlate results with computed logP and cytochrome P450 binding scores (via Schrödinger Suite) to optimize metabolic resistance .

Conflict Resolution in Literature

Q. Why do some studies report divergent catalytic efficiencies in reactions involving this compound?

- Methodological Answer : Variability may stem from catalyst loading or solvent effects. Replicate experiments using controlled conditions (e.g., anhydrous DMF, inert atmosphere). Characterize catalysts (e.g., via XPS or TEM) to confirm active species. Cross-reference with mechanistic studies on analogous systems .

Tables for Key Data

| Property | Technique | Reference |

|---|---|---|